N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine
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Overview
Description
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenylmethyl group and a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-chlorophenylmethyl group through a nucleophilic substitution reaction.
Introduction of the Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group is then introduced via a Mannich reaction, which involves the condensation of formaldehyde, the piperazine derivative, and 2,4-dimethoxybenzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the piperazine ring or the aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to altered physiological responses. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.
Fluoxetine: Another compound with a piperazine ring, used as an antidepressant.
Uniqueness
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine is unique due to its specific substitution pattern, which imparts distinct pharmacological and chemical properties. Its combination of a 2-chlorophenylmethyl group and a 2,4-dimethoxyphenyl group makes it particularly interesting for research in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-25-18-8-7-16(20(13-18)26-2)14-22-24-11-9-23(10-12-24)15-17-5-3-4-6-19(17)21/h3-8,13-14H,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNKNGTUTNHGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361965 |
Source
|
Record name | ST51008215 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5784-02-1 |
Source
|
Record name | ST51008215 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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